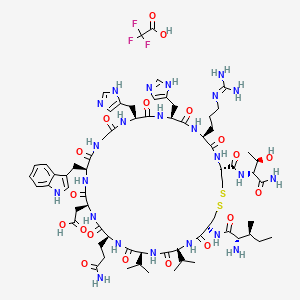

H-Ile-Cys(1)-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys(1)-D-aThr-NH2.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Le nom chimique complet du composé est L-isoleucyl-L-cysteinyl-L-valyl-L-valyl-L-glutaminyl-L-α-aspartyl-L-tryptophylglycyl-L-histidyl-L-histidyl-L-arginyl-L-cysteinyl-L-threoninamide, cyclique (2→12)-disulfure, sel de trifluoroacétate .

- Sa formule moléculaire est C66H99N23O17S2 • XCF3COOH , avec un poids moléculaire de 1550,8 g/mol .

Compstatine: est un peptide conçu pour inhiber l'activation du complément. Il cible spécifiquement le composant 3 du complément (C3), un acteur central du système du complément.

Méthodes De Préparation

Voies de synthèse: La compstatine peut être synthétisée en utilisant des techniques de synthèse peptidique en phase solide (SPPS).

Conditions de réaction: Les conditions spécifiques dépendent de la stratégie de synthèse employée.

Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle sont limitées.

Analyse Des Réactions Chimiques

Réactivité: La compstatine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Ceux-ci varient en fonction de la réaction spécifique. Par exemple, la SPPS implique généralement des réactifs de couplage et des groupes protecteurs.

Principaux produits: La rupture de la liaison disulfure donne la structure peptidique cyclique.

Applications de recherche scientifique

Immunologie et inflammation: L'inhibition de l'activation du complément par la compstatine la rend précieuse pour l'étude des réponses immunitaires.

Biologie: Les chercheurs l'utilisent pour étudier les processus médiés par le complément.

Médecine: Les applications thérapeutiques potentielles incluent le traitement des maladies liées au complément.

Industrie: Son utilisation dans le diagnostic et le développement de médicaments est explorée.

Mécanisme d'action

Cible: La compstatine se lie au composant 3 du complément (C3).

Effet: Elle inhibe le clivage du C3 médié par la convertase, empêchant la formation de C3a et C3b.

Voies: Impacte à la fois les voies classiques et alternatives du complément .

Applications De Recherche Scientifique

Immunology and Inflammation: Compstatin’s inhibition of complement activation makes it valuable for studying immune responses.

Biology: Researchers use it to investigate complement-mediated processes.

Medicine: Potential therapeutic applications include treating complement-related diseases.

Industry: Its use in diagnostics and drug development is being explored.

Mécanisme D'action

Target: Compstatin binds to complement component 3 (C3).

Effect: It inhibits convertase-mediated cleavage of C3, preventing the formation of C3a and C3b.

Pathways: Impacts both classical and alternative complement pathways .

Comparaison Avec Des Composés Similaires

Unicité: La structure cyclique de la compstatine et son ciblage spécifique du C3 la distinguent.

Composés similaires: Alors que la compstatine se démarque, d'autres inhibiteurs du complément existent, tels que l'éculizumab et le ravulizumab .

Propriétés

Formule moléculaire |

C68H100F3N23O19S2 |

|---|---|

Poids moléculaire |

1664.8 g/mol |

Nom IUPAC |

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C66H99N23O17S2.C2HF3O2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102;3-2(4,5)1(6)7/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74);(H,6,7)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+;/m0./s1 |

Clé InChI |

DURMUHTUCAQKNL-CJVVNLCASA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823131.png)

![4-[2-Hydroxy-5-methyl-7-(3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823141.png)

![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)